molecular formula C15H22ClFN2 B12918484 (3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 820981-58-6

(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12918484
CAS No.: 820981-58-6
M. Wt: 284.80 g/mol
InChI Key: SWXOHJADSAFFLE-AWEZNQCLSA-N
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Description

(S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine is a chemical compound known for its diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidin-3-amine with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted pyrrolidin-3-amine derivatives.

Scientific Research Applications

(S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(2-chlorobenzyl)pyrrolidin-3-amine
  • N-Butyl-N-(4-fluorobenzyl)pyrrolidin-3-amine
  • N-Butyl-N-(2-chloro-4-methylbenzyl)pyrrolidin-3-amine

Uniqueness

(S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine stands out due to the presence of both chlorine and fluorine atoms on the benzyl ring, which imparts unique chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

CAS No.

820981-58-6

Molecular Formula

C15H22ClFN2

Molecular Weight

284.80 g/mol

IUPAC Name

(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C15H22ClFN2/c1-2-3-8-19(14-6-7-18-10-14)11-12-4-5-13(17)9-15(12)16/h4-5,9,14,18H,2-3,6-8,10-11H2,1H3/t14-/m0/s1

InChI Key

SWXOHJADSAFFLE-AWEZNQCLSA-N

Isomeric SMILES

CCCCN(CC1=C(C=C(C=C1)F)Cl)[C@H]2CCNC2

Canonical SMILES

CCCCN(CC1=C(C=C(C=C1)F)Cl)C2CCNC2

Origin of Product

United States

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